
(2,6-Dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichlorophenyl)urea is an organic compound with the molecular formula C13H9Cl3N2O. It is a derivative of urea, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: (2,6-Dichlorophenyl)urea can be synthesized through several methods. One common method involves the reaction of 2,6-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia or an amine to yield the desired urea derivative. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of safer phosgene substitutes like triphosgene is preferred due to the toxic nature of phosgene .
化学反应分析
Types of Reactions: (2,6-Dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in the presence of solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Depending on the substituent introduced, products can vary widely.
Hydrolysis: Amines and carbon dioxide.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the original compound.
科学研究应用
(2,6-Dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
作用机制
The mechanism of action of (2,6-Dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the electron flow in photosystem II of plants, thereby disrupting the photosynthetic process. This inhibition occurs at the plastoquinone binding site, preventing the transfer of electrons and ultimately leading to the cessation of photosynthesis .
相似化合物的比较
(3,4-Dichlorophenyl)urea: Similar in structure but with chlorine atoms at the 3 and 4 positions.
(2,5-Dichlorophenyl)urea: Chlorine atoms at the 2 and 5 positions.
(2,6-Dichlorophenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
Uniqueness: (2,6-Dichlorophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthesis makes it particularly valuable in agricultural applications as a herbicide .
属性
IUPAC Name |
(2,6-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODROUUHJQWALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2660837.png)
![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)

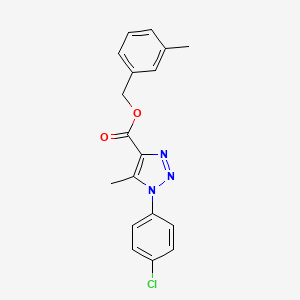
![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)
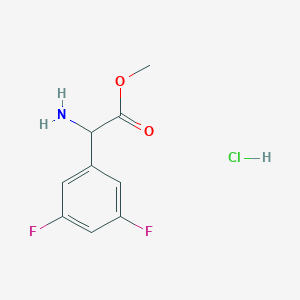
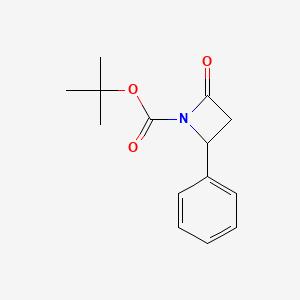
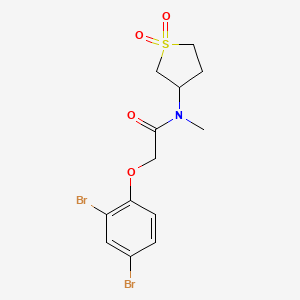
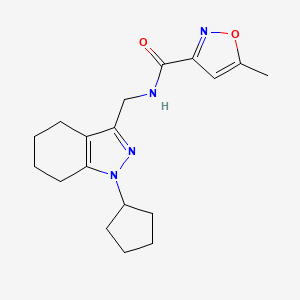
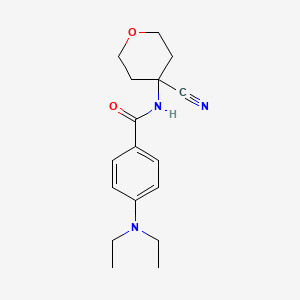
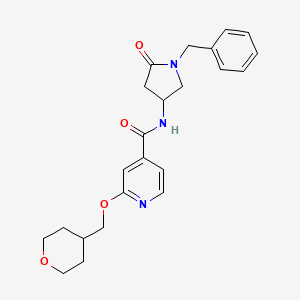
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2660856.png)
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
